N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 851094-49-0
VCID: VC4252554
InChI: InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)16(22)19-18-21-20-17(26-18)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C18H15N3O5
Molecular Weight: 353.334

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

CAS No.: 851094-49-0

Cat. No.: VC4252554

Molecular Formula: C18H15N3O5

Molecular Weight: 353.334

* For research use only. Not for human or veterinary use.

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide - 851094-49-0

Specification

CAS No. 851094-49-0
Molecular Formula C18H15N3O5
Molecular Weight 353.334
IUPAC Name N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)16(22)19-18-21-20-17(26-18)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Standard InChI Key AHSRPZFFIFYLLE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4

Introduction

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a complex organic compound that combines elements of benzodioxin and oxadiazole, both known for their biological activities. This compound belongs to the broader category of heterocyclic compounds due to the presence of nitrogen in its oxadiazole ring and is also categorized as an amide due to the amide functional group in its structure.

Molecular Formula and Identifiers

  • Molecular Formula: The molecular formula for this compound would be similar to other benzamide derivatives, typically involving carbon, hydrogen, nitrogen, oxygen, and possibly sulfur if present in the structure.

  • InChI and InChIKey: These identifiers are crucial for precise chemical identification and would be generated based on the compound's structure, similar to other compounds listed in PubChem .

Synthesis Methods

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzodioxin moiety.

  • Introduction of the oxadiazole ring through cyclization processes.

  • Formation of the amide bond using reagents such as acid chlorides or anhydrides.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing the hydrogen and carbon environments.

  • Infrared (IR) Spectroscopy: Helps identify functional groups based on their absorption frequencies.

  • High-Performance Liquid Chromatography (HPLC): Employed for purification and assessing purity.

Mechanism of Action

The mechanism of action would depend on the specific biological targets, which could involve enzyme inhibition or receptor modulation. Experimental data from pharmacological studies would provide insights into its efficacy and specificity.

Data Tables

PropertyDescription
Molecular FormulaC18_{18}H16_{16}N4_{4}O5_{5} (estimated)
Synthesis MethodsMulti-step organic reactions involving cyclization and amide formation
Characterization TechniquesNMR, IR, HPLC
Biological ActivitiesPotential antimicrobial and anticancer properties
Mechanism of ActionEnzyme inhibition or receptor modulation (speculative)

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